Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-
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Overview
Description
Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro- is a complex organic compound characterized by a benzene ring substituted with various functional groups. This compound is notable for its unique structure, which includes chloro, ethoxy, and nitro groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro- typically involves multiple steps The process begins with the nitration of benzene to introduce the nitro groupThe final step involves the addition of the 1,3-bis(1-methylethoxy)propyl group, which can be achieved through a series of alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum productivity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The ethoxy group can be replaced with other alkoxy groups through transetherification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong bases like sodium ethoxide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzene derivatives .
Scientific Research Applications
Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential use as pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxy groups can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-3-ethoxy-: Similar structure but lacks the nitro and 1,3-bis(1-methylethoxy)propyl groups.
Benzene, 1-chloro-4-ethoxy-: Similar structure but lacks the nitro and 1,3-bis(1-methylethoxy)propyl groups.
Uniqueness
The uniqueness of Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
56585-25-2 |
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Molecular Formula |
C17H26ClNO5 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-[2-chloro-3-ethoxy-1,3-di(propan-2-yloxy)propyl]-4-nitrobenzene |
InChI |
InChI=1S/C17H26ClNO5/c1-6-22-17(24-12(4)5)15(18)16(23-11(2)3)13-7-9-14(10-8-13)19(20)21/h7-12,15-17H,6H2,1-5H3 |
InChI Key |
XOMCYLITNCEPHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(C)C)Cl)OC(C)C |
Origin of Product |
United States |
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